molecular formula C19H17ClN2O2S B2744313 N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203390-94-6

N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No.: B2744313
CAS No.: 1203390-94-6
M. Wt: 372.87
InChI Key: ZFXQHKUYFWWHMF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a chlorobenzyl group, a methoxyisoquinoline moiety, and a thioacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 5-methoxyisoquinoline.

    Formation of Thioacetamide: The 5-methoxyisoquinoline is reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) to form the thioacetamide intermediate.

    N-Alkylation: The thioacetamide intermediate is then subjected to N-alkylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and biomedical research.

Medicine

In medicine, research focuses on the compound’s therapeutic potential. Studies may investigate its efficacy and safety in treating various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: can be compared with other thioacetamides and isoquinoline derivatives.

    N-(2-bromobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-chlorobenzyl)-2-((5-hydroxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-6-15-14(17)9-10-21-19(15)25-12-18(23)22-11-13-5-2-3-7-16(13)20/h2-10H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXQHKUYFWWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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